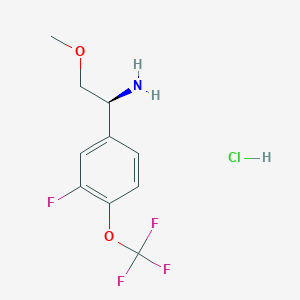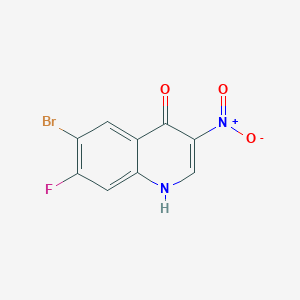
6-Bromo-7-fluoro-3-nitroquinolin-4-ol
Übersicht
Beschreibung
6-Bromo-7-fluoro-3-nitroquinolin-4-ol is a chemical compound with the molecular formula C9H4BrFN2O3 . It has a molecular weight of 287.04 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.04 and a molecular formula of C9H4BrFN2O3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Evaluation
6-Bromo-7-fluoro-3-nitroquinolin-4-ol is used as an intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the creation of PI3K/mTOR inhibitors, which are significant in cancer treatment and research. The compound serves as a crucial intermediate for the synthesis of quinoline inhibitors, offering a pathway for developing new anticancer agents. The optimization of its synthetic methods paves the way for the production of NVP-BEZ235 derivatives, highlighting its potential in drug discovery and development (Fei Lei et al., 2015).
2. Role in Chemical Synthesis
In chemical synthesis, this compound acts as a versatile intermediate. It is involved in the Skraup-type synthesis of 3-bromoquinolin-6-ols, demonstrating its utility in generating intermediates that can carry additional substituents at various positions. This adaptability makes it valuable for the synthesis of a wide range of chemical entities, contributing to the field of medicinal chemistry and drug design (C. Lamberth et al., 2014).
3. Photolabile Protecting Group
This compound has also been explored for its role in the synthesis of photolabile protecting groups. Specifically, brominated hydroxyquinoline derivatives, related to this compound, have been synthesized and demonstrated significant sensitivity to multiphoton-induced photolysis. This property is particularly useful for developing caging groups in biological research, allowing precise control over the release of biologically active molecules in response to light (O. Fedoryak et al., 2002).
4. Prodrug Systems for Reductive Activation
This compound is a candidate for constructing prodrug systems aimed at bioreductive activation. Novel derivatives of this compound have been synthesized for potential use in this domain. The ability to undergo transformations under specific conditions makes these derivatives promising for therapeutic applications where controlled drug activation is crucial (Gavin D. Couch et al., 2008).
5. Antimicrobial and Anticancer Properties
The incorporation of this compound into various compounds has led to the discovery of entities with notable antimicrobial and anticancer properties. This highlights its significance in the search for new therapeutic agents, offering a platform for the development of dual-acting drugs that can simultaneously target bacterial infections and cancerous cells (Salah A. Al-Trawneh et al., 2010).
Wirkmechanismus
Safety and Hazards
The safety information available indicates that 6-Bromo-7-fluoro-3-nitroquinolin-4-ol may pose certain hazards. The compound has been assigned the signal word “Warning”. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338. Hazard statements include H302, H315, H319, and H335 .
Eigenschaften
IUPAC Name |
6-bromo-7-fluoro-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFN2O3/c10-5-1-4-7(2-6(5)11)12-3-8(9(4)14)13(15)16/h1-3H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMXHLHFCNCMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC=C(C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)
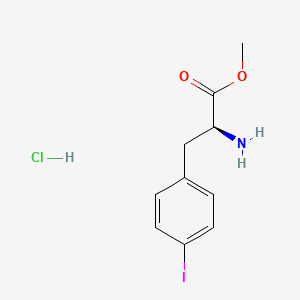
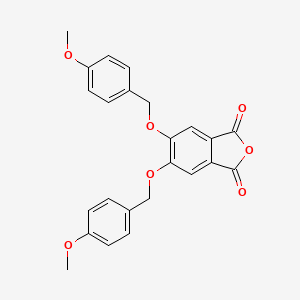
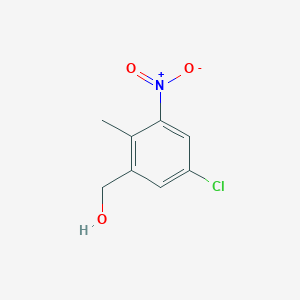
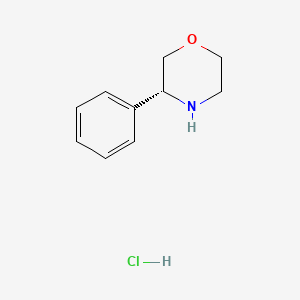
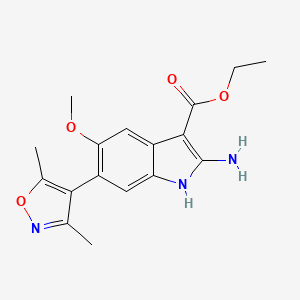
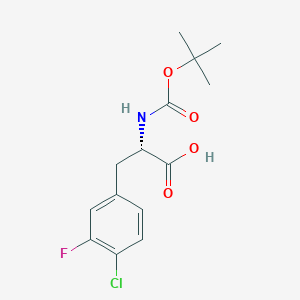
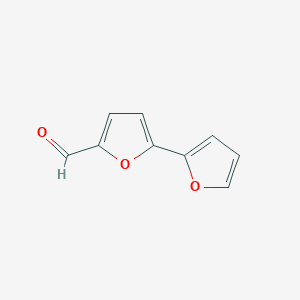

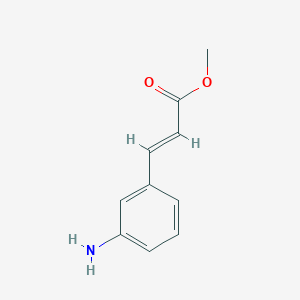
![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)
